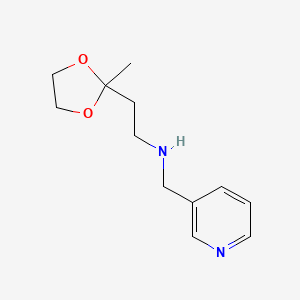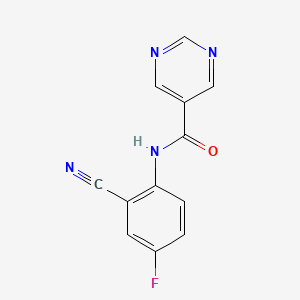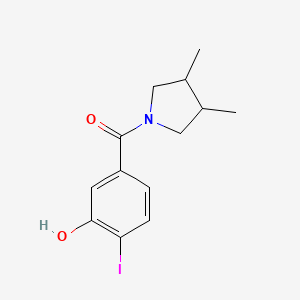![molecular formula C12H21NO4 B6631899 N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide, also known as HMOTA, is a compound that has gained attention in the scientific community due to its potential as a drug delivery agent. HMOTA has been found to be effective in delivering drugs to specific targets in the body, which can improve the efficacy and reduce the toxicity of drug treatments.
Applications De Recherche Scientifique
N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has been extensively studied for its potential as a drug delivery agent. It has been found to be effective in delivering a variety of drugs to specific targets in the body, including anticancer drugs, antibiotics, and anti-inflammatory drugs. N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has also been studied for its potential as a contrast agent for imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT).
Mécanisme D'action
The mechanism of action of N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide involves the formation of a stable complex with the drug molecule, which allows for targeted delivery to specific cells or tissues in the body. N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has been found to bind to the cell membrane, facilitating the uptake of the drug into the cell. Once inside the cell, the drug is released from the N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide complex and exerts its therapeutic effect.
Biochemical and Physiological Effects:
N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has been found to have minimal toxicity and is well tolerated in animal studies. It has been shown to have a low immunogenicity, meaning it does not elicit an immune response in the body. N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has also been found to be stable under physiological conditions, which is important for its use as a drug delivery agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide as a drug delivery agent is its ability to target specific cells or tissues in the body, which can improve the efficacy and reduce the toxicity of drug treatments. However, there are also limitations to using N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide in lab experiments. One limitation is the difficulty in synthesizing N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide, which can be time-consuming and expensive. Another limitation is the variability in the binding affinity of N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide with different drug molecules, which can affect the efficacy of drug delivery.
Orientations Futures
There are many future directions for research on N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide. One area of research is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another area of research is the development of new drug molecules that have a high binding affinity with N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide, which can improve the efficacy of drug delivery. Additionally, research can be conducted to investigate the use of N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide in combination with other drug delivery agents or imaging techniques to further improve drug delivery and monitoring of treatment efficacy.
Méthodes De Synthèse
The synthesis method of N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide involves the reaction of 2,2-dimethoxypropane with N-(2-hydroxyethyl)acetamide in the presence of a strong acid catalyst, followed by the reaction of the resulting intermediate with 1,4-dioxane in the presence of a base catalyst. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c14-9-12(3-6-16-7-4-12)13-11(15)8-10-2-1-5-17-10/h10,14H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZQXATYCBDIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)NC2(CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)





![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)